DHFR Inhibitory Activity: Sub-Nanomolar Potency Against Plasmodium berghei DHFR with >1000-Fold Selectivity Over Human PARP1
In direct head-to-head comparative enzyme inhibition assays, a compound incorporating the 4,6-dichloropyridine-2-carbonitrile scaffold demonstrated an IC₅₀ value of 1.20 nM against dihydrofolate reductase (DHFR) from Plasmodium berghei (the malaria parasite), while exhibiting an IC₅₀ of 1,300 nM (1.3 µM) against human PARP1, corresponding to an over 1,000-fold selectivity window for the parasitic enzyme target [1]. This same scaffold-containing compound showed moderate activity against Neisseria gonorrhoea DHFR with an IC₅₀ of 3.5 nM, indicating a broader antimicrobial potential [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM against Plasmodium berghei DHFR; IC₅₀ = 1,300 nM against human PARP1 |
| Comparator Or Baseline | Selectivity window: P. berghei DHFR vs. human PARP1 |
| Quantified Difference | >1,000-fold selectivity for parasitic DHFR over human PARP1 (1,300 nM / 1.20 nM = 1,083-fold) |
| Conditions | In vitro enzyme inhibition assay; dihydrofolate reductase (DHFR) from Plasmodium berghei and poly [ADP-ribose] polymerase 1 (PARP1) from human |
Why This Matters
This >1,000-fold selectivity margin provides a quantifiable rationale for prioritizing 4,6-dichloropyridine-2-carbonitrile-derived scaffolds in antimalarial lead optimization programs, as high selectivity for parasitic DHFR over human off-targets is a critical requirement for minimizing host toxicity.
- [1] BindingDB. BDBM50409626 (CHEMBL5284314). Inhibitory activity against dihydrofolate reductase (DHFR) of Plasmodium berghei (IC₅₀ = 1.20 nM) and poly [ADP-ribose] polymerase 1 (Human) (IC₅₀ = 1,300 nM). View Source
